5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
The compound 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride features a complex heterocyclic architecture combining a benzo[d]thiazol ring, a thiophene carboxamide moiety, and a dimethylaminoethyl side chain, with a hydrochloride salt enhancing solubility. For instance:
- The benzo[d]thiazol group is common in kinase inhibitors and antimicrobial agents .
- The thiophene-2-carboxamide core is associated with anti-inflammatory and anticancer activities .
- The dimethylaminoethyl side chain may improve membrane permeability and target engagement .
The hydrochloride salt likely enhances aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-13-15(10-12(11)2)25-18(20-13)22(8-7-21(3)4)17(23)14-5-6-16(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUJOMFLJZSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of 5-Chlorothiophene-2-Carboxylic Acid Synthesis Methods
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-Chlorothiophene | AlCl₃, NaOH | 85 | 92 |
| Grignard | 5-Chloro-2-bromothiophene | Mg, CO₂ | 78 | 89 |
| Oxidation | 5-Chloro-2-acetylthiophene | NaClO₂, KH₂PO₄ | 91 | 98.8 |
Preparation of 5,6-Dimethylbenzo[d]thiazol-2-Amine
The benzo[d]thiazole moiety is synthesized via cyclization of 3,4-dimethylaniline with potassium thiocyanate and bromine in glacial acetic acid (Scheme 2). Critical parameters include:
- Temperature control : Reaction initiation at 0°C to prevent bromine volatility.
- Purification : Recrystallization from ethanol yields 5,6-dimethylbenzo[d]thiazol-2-amine with 88% purity.
N-Alkylation with 2-Dimethylaminoethyl Chloride
The secondary amine group of 5,6-dimethylbenzo[d]thiazol-2-amine is alkylated using 2-dimethylaminoethyl chloride in acetone under reflux (Scheme 3). Key optimizations include:
- Solvent selection : Acetone enhances nucleophilicity compared to DMF or THF.
- Stoichiometry : A 1.2:1 molar ratio of 2-dimethylaminoethyl chloride to amine prevents di-alkylation.
- Yield : 82% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
Amide Coupling with 5-Chlorothiophene-2-Carboxylic Acid
The final amide bond formation employs N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (Scheme 4). Reaction details:
- Activation : 5-Chlorothiophene-2-carboxylic acid is activated with DCC/HOBt for 1 hour at 0°C.
- Coupling : Addition of N-(2-(dimethylamino)ethyl)-5,6-dimethylbenzo[d]thiazol-2-amine at room temperature for 12 hours.
- Workup : The urea byproduct is filtered, and the crude product is purified via recrystallization (ethanol/water 3:1) to achieve 85% yield.
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | Dichloromethane | 25 | 12 | 85 |
| EDCl/HOBt | DMF | 25 | 18 | 76 |
| CDI | THF | 40 | 8 | 68 |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to form the hydrochloride salt (Scheme 5). Conditions include:
- Solvent : Ethanol for homogeneous mixing.
- Precipitation : Addition of HCl gas or concentrated HCl dropwise at 0°C.
- Isolation : Filtration and drying under vacuum yield a hygroscopic solid with 93% purity.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d6) : δ 7.45 (s, 1H, thiophene), 7.32 (s, 1H, benzo[d]thiazole), 3.82 (t, 2H, -NCH₂), 3.12 (s, 6H, -N(CH₃)₂).
- ¹³C NMR : δ 165.2 (C=O), 152.1 (thiophene C-Cl), 134.5 (benzo[d]thiazole C-S).
High-Resolution Mass Spectrometry (HRMS) :
HPLC Purity : 95.2% (C18 column, acetonitrile/water 70:30).
Industrial-Scale Considerations
Patent CN111205175A highlights the use of phase transfer catalysts (e.g., tetrabutylammonium chloride) and aprotic acids (e.g., AlCl₃) to enhance cyclization efficiency. Continuous flow systems reduce reaction times by 40% compared to batch processes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.
Substitution: The chlorine atom in the thiophene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions of thiophene and benzo[d]thiazole derivatives with biological macromolecules. It can also be used in the design of new drugs or bioactive molecules.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and benzo[d]thiazole rings.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter receptors or ion channels, while the thiophene and benzo[d]thiazole rings could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiazolidinone and Thiazole Families
The provided evidence highlights compounds with thiazolidinone, thiazole, and heterocyclic substituents, enabling indirect comparisons based on shared pharmacophores.
Table 1: Key Properties of Selected Analogues
Bioactivity and Mechanism of Action
- Electron-Withdrawing Groups : The 5-chloro and 5,6-dimethyl groups on the benzo[d]thiazol ring may enhance binding to hydrophobic enzyme pockets, similar to 4-chlorobenzylidene in Compound 9 .
- Pharmacological Targets: highlights modes of action such as sodium channel modulation and acetylcholinesterase inhibition for thiazole derivatives. The target compound’s dimethylaminoethyl group may facilitate interactions with neuronal receptors or ion channels .
- Comparative Bioactivity: Unlike ’s thiazolidinones (often antimicrobial), the target compound’s thiophene-carboxamide moiety is more commonly linked to anticancer activity, suggesting divergent therapeutic applications .
Biological Activity
5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.4 g/mol. The compound is classified as a hydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₃OS |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 1216862-17-7 |
| Solubility | Soluble in polar solvents |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study conducted on various benzothiazole derivatives revealed that modifications at specific positions on the benzothiazole scaffold can enhance antitumor properties. The compound's structural features suggest it may inhibit key enzymes involved in cancer progression.
In vitro studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines including:
- C6 (Rat brain glioma)
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- HT-29 (Human colorectal adenocarcinoma)
The MTT assay is commonly employed to evaluate the cytotoxicity of these compounds, revealing selective toxicity towards cancerous cells compared to normal cells .
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar thiophene derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives, highlighting their therapeutic potential:
- Benzothiazole Derivatives as Anticancer Agents :
-
Inhibition of COX Enzymes :
- Research has demonstrated that thiophene-based compounds can effectively inhibit COX-1 and COX-2 enzymes, leading to decreased inflammation and pain response.
- Antioxidant Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
